molecular formula C14H27N3O3 B14781722 Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate

Cat. No.: B14781722
M. Wt: 285.38 g/mol
InChI Key: HNTFIQHYJJSTQN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate is a synthetic intermediate in organic chemistry, primarily utilized in pharmaceutical research and drug development. Its structure comprises a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a branched 2-amino-3-methylbutanoyl side chain. The Boc group enhances solubility and stability during synthetic workflows, while the amino-acyl moiety enables further derivatization for applications such as enzyme inhibition or receptor targeting .

This compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives, which are pivotal intermediates in medicinal chemistry due to their modular synthesis and tunable substituents.

Properties

IUPAC Name

tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)11(15)12(18)16-6-8-17(9-7-16)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTFIQHYJJSTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-amino-3-methylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) 2-Amino-3-methylbutanoyl C₁₄H₂₆N₃O₃ 284.38 Intermediate for drug candidates Inferred
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydrotriazinoisoquinolin-8-yl)piperazine-1-carboxylate Triazinoisoquinolinyl C₂₀H₂₈N₅O₃ 386.47 Heterocyclic intermediate for bioactive molecules
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl C₁₅H₂₀N₄O₂ 288.35 Precursor for kinase inhibitors
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridin-2-yl C₁₅H₁₉BrN₄O₂ 367.25 Halogenated intermediate for cross-coupling
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl C₁₁H₁₈N₄O₃ 254.29 Photoreactive probe for C–H insertion reactions
Tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate 2-Amino-4-bromophenyl C₁₅H₂₂BrN₃O₂ 356.26 Aryl-substituted intermediate for CNS drugs
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate 4-Amino-3-methoxyphenyl C₁₆H₂₄N₃O₃ 307.38 Polar derivative for solubility optimization
Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 5-Fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl C₁₇H₂₁FN₄O₂S 364.44 Fluorinated heterocycle for antiviral agents

Structural Analysis and Functional Implications

This contrasts with simpler acylated derivatives (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate), where the diazo group enables photochemical reactions but lacks inherent bioactivity .

Heterocyclic Substituents Derivatives with pyridinyl (e.g., tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate) or thiazolyl groups (e.g., tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate) exhibit enhanced π-π stacking and metal coordination, making them suitable for kinase inhibitors or antiviral candidates .

Halogenated Analogues Bromine- or fluorine-containing derivatives (e.g., tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate) enable cross-coupling reactions (e.g., Suzuki or Stille) for late-stage diversification, a strategy less feasible with the target compound’s aliphatic side chain .

Aromatic vs. Aliphatic Substituents Aryl-substituted derivatives (e.g., tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate) often exhibit higher rigidity and improved binding to aromatic residues in proteins, whereas the target compound’s branched alkyl chain may enhance membrane permeability .

Pharmacological Relevance

While direct data on the target compound’s bioactivity are absent, structurally related compounds demonstrate diverse applications:

  • Antiviral Agents : Fluorothiazolyl derivatives exhibit activity against viral proteases, a property that could be explored for the target compound through side-chain modifications .

Biological Activity

Tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate, also known by its CAS number 1305712-07-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N2O2
  • Molecular Weight : 238.33 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring which is often associated with various pharmacological activities, particularly in neuropharmacology.

The biological activity of this compound can be attributed to its structural similarity to known neuroactive compounds. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer’s disease.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related compounds can reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology. This suggests that this compound may possess similar protective effects against neurotoxicity induced by amyloid-beta aggregates.

Case Studies and Research Findings

Toxicological Profile

While the pharmacological benefits are promising, it is essential to consider the compound's safety profile:

  • Skin Irritation : The compound is classified as a skin irritant (Category 2) and may cause significant eye irritation (Category 2A) upon contact .
  • Respiratory Effects : It has been noted to have potential respiratory toxicity upon inhalation, necessitating careful handling in laboratory settings .

Summary Table of Biological Activities

Activity Effect Reference
NeuroprotectionReduces amyloid-beta aggregation
Enzyme InhibitionPotential acetylcholinesterase inhibitor
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 4-(2-amino-3-methylbutanoyl)piperazine-1-carboxylate?

Methodological Answer:
The compound can be synthesized via coupling reactions between tert-butyl piperazine-1-carboxylate derivatives and amino acid precursors. For example:

  • Acylation: React tert-butyl piperazine-1-carboxylate with 2-amino-3-methylbutanoic acid derivatives using coupling agents like HOAt/EDCI under anhydrous conditions (e.g., THF or DCM) .
  • Palladium-Catalyzed Cross-Coupling: Utilize Pd catalysts (e.g., Pd₂dba₃/Xantphos) to couple halogenated intermediates (e.g., bromopyridines) with tert-butyl piperazine derivatives in dioxane or THF at elevated temperatures (80–110°C) .
    Optimization Tips:
  • Use Cs₂CO₃ as a base to enhance nucleophilicity in cross-coupling reactions .
  • Purify intermediates via automated flash chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) to remove unreacted reagents .

Basic: How is purification achieved for intermediates and final products?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with gradients (e.g., hexane/EtOAc or CHCl₃/acetone) for non-polar intermediates. For polar derivatives, employ reverse-phase HPLC .
  • Crystallization: Recrystallize tert-butyl-protected intermediates from ethanol or methanol to improve purity .
    Critical Considerations:
  • Monitor reaction completion via TLC or LCMS before purification.
  • For hygroscopic compounds, perform purification under inert atmospheres .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • NMR: Analyze ¹H and ¹³C NMR spectra to confirm piperazine ring substitution (δ 3.0–4.0 ppm for N-CH₂ groups) and tert-butyl groups (δ 1.4 ppm) .
  • Mass Spectrometry: Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1972) .
  • X-ray Crystallography: Employ SHELX software for crystal structure determination, refining data to <5% Rfactor .

Advanced: How does this compound function in drug discovery pipelines?

Methodological Answer:

  • Enzyme Inhibition: The piperazine-carboxylate scaffold binds to enzymes like Bruton’s tyrosine kinase (BTK) via sulfonyl interactions, as shown in kinase inhibition assays .
  • Pharmacophore Modification: Introduce substituents (e.g., cyclopentylidene groups) to enhance binding affinity, monitored via IC₅₀ shifts in cellular assays .
    Case Study:
    Derivatives of this compound act as HIF prolyl-hydroxylase inhibitors, validated by competitive binding assays and in vitro hypoxia models .

Advanced: What catalytic systems enable functionalization of the piperazine core?

Methodological Answer:

  • Palladium Catalysis: Use Pd(OAc)₂ with ligands like Xantphos for C–N coupling at pyrimidine or quinoline positions .
  • Reductive Amination: Apply NaHB(OAc)₃ in DCM to introduce cyclohexyl or aryl groups via Schiff base intermediates .
    Key Data:
  • Catalytic systems achieve yields up to 91% for cross-coupled products .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., BTK active site) and calculate binding energies (ΔG < -8 kcal/mol) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess conformational stability of piperazine derivatives in solvated systems .

Basic: What precautions ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂) to prevent tert-butyl group hydrolysis .
  • Light Sensitivity: Protect from UV exposure by using amber vials, as phenylmethoxy groups degrade under light .

Advanced: How to resolve contradictions in synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks: Verify reagent purity (e.g., LiAlH₄ must be anhydrous) and reaction atmosphere (O₂-free for Pd catalysis) .
  • Analytical Cross-Validation: Compare NMR shifts and HRMS data with literature to confirm structural consistency .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., trifluoromethyl or nitro groups) and test in bioassays .
  • 3D-QSAR: Develop CoMFA models using steric/electrostatic fields to correlate substituent effects with activity .

Advanced: What reaction mechanisms underpin key transformations?

Methodological Answer:

  • Buchwald-Hartwig Amination: Pd-mediated C–N bond formation proceeds via oxidative addition of aryl halides, followed by amine coordination and reductive elimination .
  • Acid-Catalyzed Deprotection: TFA cleaves the tert-butyl group via SN1 mechanism, forming a carbocation intermediate stabilized by the piperazine ring .

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